molecular formula C9H15N5O B083231 Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- CAS No. 14559-42-3

Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-

Cat. No. B083231
CAS RN: 14559-42-3
M. Wt: 209.25 g/mol
InChI Key: DGXZLHOWJPCNKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is a small molecule that has been extensively studied for its biological activities. This compound belongs to the class of amidines and has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities.

Mechanism Of Action

The mechanism of action of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is not fully understood. However, it has been suggested that it may exert its biological activities by modulating the activity of certain enzymes, such as DPP-4 and HDAC. In addition, it has been shown to inhibit the production of certain cytokines, such as TNF-α and IL-6, which are involved in inflammation.

Biochemical And Physiological Effects

Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as DPP-4 and HDAC. These enzymes are involved in various biological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- is its potent biological activities. This makes it an attractive molecule for the development of new drugs for the treatment of various diseases. However, one of the limitations of this molecule is its low solubility in water, which can make it difficult to work with in the laboratory.

Future Directions

There are several future directions for the study of Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-. One direction is the development of new drugs based on this molecule for the treatment of various diseases, such as cancer, diabetes, and inflammation. Another direction is the study of the mechanism of action of this molecule, which could provide insights into its biological activities. In addition, the study of the structure-activity relationship of this molecule could lead to the development of more potent analogs with improved solubility and pharmacokinetic properties.

Synthesis Methods

Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-acetylpyrrole with ethylenediamine in the presence of sodium hydroxide. The resulting product is then treated with methylamine to yield Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-. Other methods include the reaction of pyrrole-2-carboxylic acid with ethylenediamine and the reaction of 2-acetylpyrrole with methylamine in the presence of sodium hydroxide.

Scientific Research Applications

Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl- has been extensively studied for its biological activities. It has been shown to possess potent anti-inflammatory, anti-tumor, and anti-viral activities. In addition, it has been shown to inhibit the activity of certain enzymes, such as dipeptidyl peptidase-4 (DPP-4) and histone deacetylase (HDAC). These enzymes are involved in various biological processes, and their inhibition has been shown to have therapeutic potential in the treatment of various diseases, such as cancer, diabetes, and inflammation.

properties

IUPAC Name

4-amino-N-(3-amino-3-iminopropyl)-1-methylpyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O/c1-14-5-6(10)4-7(14)9(15)13-3-2-8(11)12/h4-5H,2-3,10H2,1H3,(H3,11,12)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXZLHOWJPCNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C1C(=O)NCCC(=N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40337226
Record name 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrrole-2-carboxamide, N-(2-amidinoethyl)-4-amino-1-methyl-

CAS RN

14559-42-3
Record name 3-(1-methyl-4-amino-2-pyrrolecarboxamido)propionamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40337226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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